molecular formula C23H30N2O4 B1253659 methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate

methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate

Cat. No.: B1253659
M. Wt: 398.5 g/mol
InChI Key: KUIPLVUMWWQJEH-RLLPEYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate is a natural product found in Aspidosperma cylindrocarpon with data available.

Scientific Research Applications

  • Chemical Reactions and Structural Analysis : A study by Mara et al. (1982) explored the tricyclic products from reactions involving similar penicillin-derived compounds and ethyl diazoacetate. This research is significant in understanding the chemical behavior and potential applications of these compounds in organic synthesis (Mara, Singh, Thomas, & Williams, 1982).

  • Total Synthesis of Complex Molecules : In a different context, Matsumoto and Harada (1979) conducted research on the total synthesis of various complex molecules including taxoquinone and royleanone derivatives. This work highlights the synthetic versatility of compounds related to methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate (Matsumoto & Harada, 1979).

  • Antibacterial Activity : A study by Karai et al. (2018) focused on the synthesis, characterization, and antibacterial activity of compounds structurally similar to this compound. This suggests potential biomedical applications, particularly in the development of new antibacterial agents (Karai et al., 2018).

  • Cytotoxic Activity and Receptor Affinity : Research by Geiger et al. (2007) on bicyclic σ receptor ligands, which are structurally related to the compound , showed cytotoxic activity against human tumor cell lines. This indicates potential applications in cancer research and therapy (Geiger et al., 2007).

  • Natural Product Synthesis : In the realm of natural product synthesis, research by Varma et al. (2006) on phenylacetic acid derivatives from Curvularia lunata includes studies on compounds structurally akin to this compound. This research may contribute to understanding the synthesis and applications of similar complex organic compounds (Varma et al., 2006).

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate

InChI

InChI=1S/C23H30N2O4/c1-15(26)25-18-8-10-22(14-19(27)29-3)9-5-12-24-13-11-23(18,21(22)24)16-6-4-7-17(28-2)20(16)25/h4,6-7,18,21H,5,8-14H2,1-3H3/t18-,21-,22-,23-/m1/s1

InChI Key

KUIPLVUMWWQJEH-RLLPEYFOSA-N

Isomeric SMILES

CC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=C1C(=CC=C5)OC)CC(=O)OC

Canonical SMILES

CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CC(=O)OC

Synonyms

cylindrocarpidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate
Reactant of Route 2
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate
Reactant of Route 5
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate

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